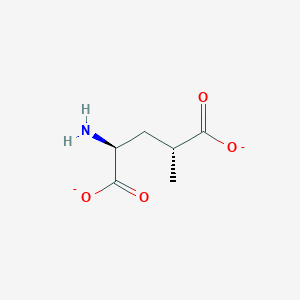
(2S,4R)-2-amino-4-methylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SYM2081 can be synthesized through a diastereomeric mixture via enzymatic synthesis, although the yield from this method is relatively small . A more efficient method involves starting with (S)-1-tert-butoxycarbonyl-5-tert-butyldiphenylsilyloxymethylpyrrolidine-2-one. This compound is treated with one equivalent of lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The resulting product is then mixed with excess iodomethane, yielding 4-methylated products and some unreacted starting material . The trans product is purified through column chromatography and crystallized using hexanes . Tetrabutylammonium fluoride is used to selectively remove the tert-butyldiphenylsilyl protecting group from the primary alcohol . The Sharpless procedure is then used to oxidize the alcohol, followed by hydrolysis with lithium hydroxide in aqueous tetrahydrofuran . Finally, the compound is treated with trifluoroacetic acid in dichloromethane to produce (2S,4R)-4-methylglutamic acid .
Chemical Reactions Analysis
Types of Reactions
SYM2081 undergoes various chemical reactions, including oxidation and substitution reactions. The oxidation of the primary alcohol is a key step in its synthesis .
Common Reagents and Conditions
Oxidation: The Sharpless procedure is used for the oxidation of the primary alcohol.
Substitution: Iodomethane is used for the methylation step.
Major Products Formed
The major product formed from these reactions is (2S,4R)-4-methylglutamic acid, which is the active form of SYM2081 .
Scientific Research Applications
SYM2081 is primarily used in scientific research to study the role of kainate receptors in the central nervous system . Its high selectivity and potency make it an excellent ligand for this purpose. Research has shown that the presence of the methyl group in SYM2081 is essential for its potency . SYM2081 is 20 times more potent than its (2R,4R) isomer and 1000 times more potent than its (2S,4S) isomer . This compound has been used in electrophysiological recordings to study the desensitization of kainate receptors . It has also been used to investigate the effects of kainate receptor activation on neuronal function and disease .
Mechanism of Action
SYM2081 exerts its effects by acting as an agonist at kainate receptors . It binds to these receptors with high affinity, displacing high-affinity kainate binding to cortical tissue and recombinant kainate receptors . This binding evokes rapidly desensitizing responses in electrophysiological recordings . The compound is highly selective for kainate receptors, with an EC50 of 0.12 ± 0.02 and 0.23 ± 0.01 μM for receptors composed of the GluR5 and GluR6 subunits, respectively . The positioning of the methyl group at the 4 position of glutamate is essential for its agonist activity .
Comparison with Similar Compounds
SYM2081 is unique due to its high selectivity and potency for kainate receptors . Similar compounds include other methylglutamate analogs, such as the (2R,4R) and (2S,4S) isomers of 4-methylglutamate . these isomers are significantly less potent than SYM2081 . Other similar compounds include kainate receptor agonists like domoic acid and kainic acid, but SYM2081’s selectivity and potency make it a more valuable tool for research .
Properties
Molecular Formula |
C6H9NO4-2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-methylpentanedioate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-2/t3-,4+/m1/s1 |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-L |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)[O-])N)C(=O)[O-] |
Canonical SMILES |
CC(CC(C(=O)[O-])N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[14C]Mtep](/img/structure/B10771002.png)
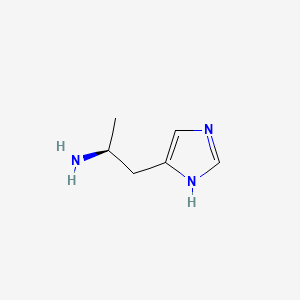
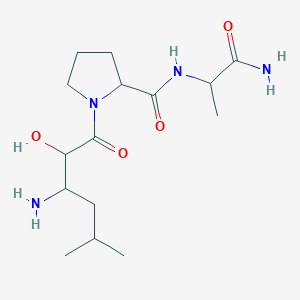
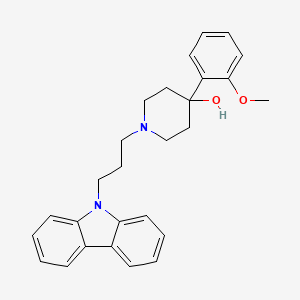
![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
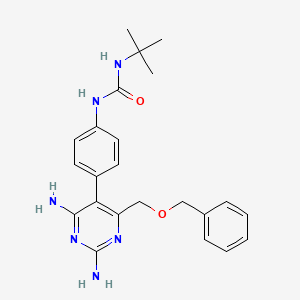
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
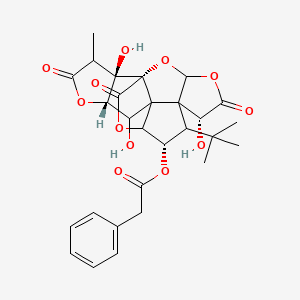

![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
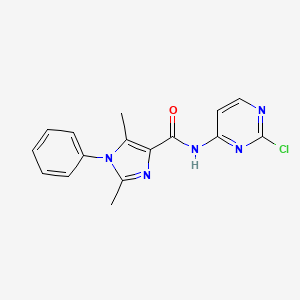
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)
